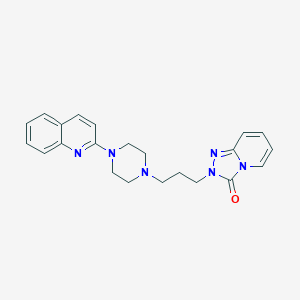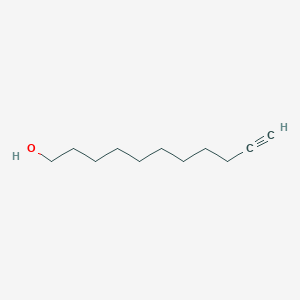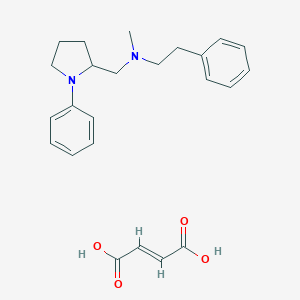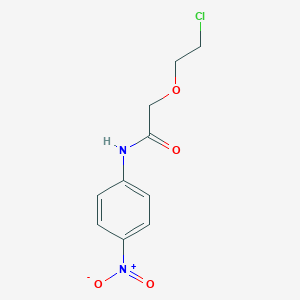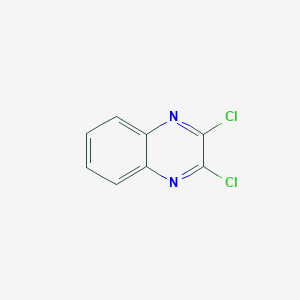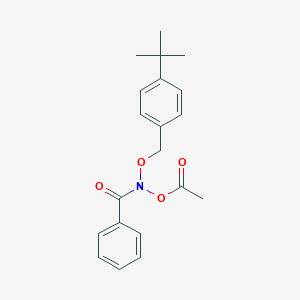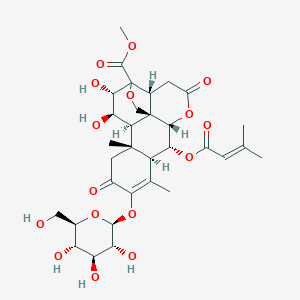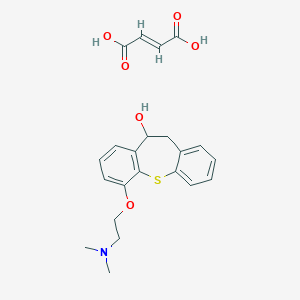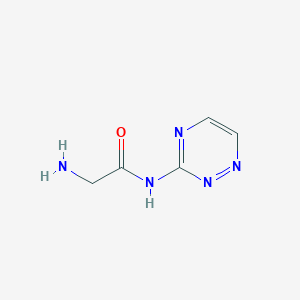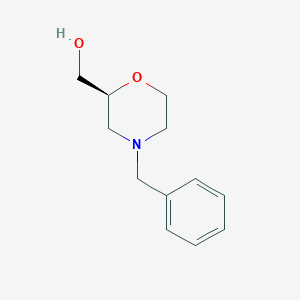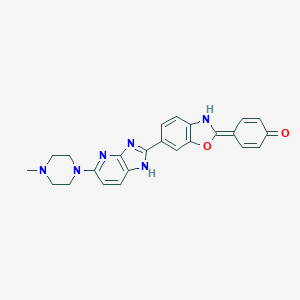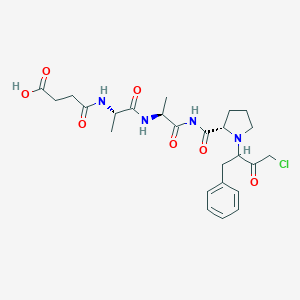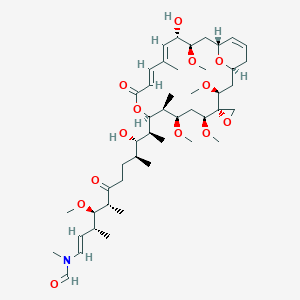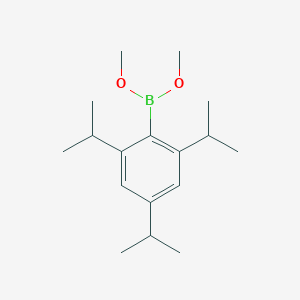
Dimethyl (2,4,6-triisopropylphenyl)boronate
描述
Dimethyl (2,4,6-triisopropylphenyl)boronate is an organoboron compound with the molecular formula C₁₇H₂₉BO₂. It is known for its applications in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is characterized by its stability and functional group tolerance, making it a valuable reagent in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
Dimethyl (2,4,6-triisopropylphenyl)boronate can be synthesized through the reaction of 2,4,6-triisopropylphenylboronic acid with methanol in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and degradation of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and controlled environments. The process includes purification steps such as recrystallization and distillation to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
Dimethyl (2,4,6-triisopropylphenyl)boronate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds .
Common Reagents and Conditions
The Suzuki-Miyaura coupling reaction typically uses palladium catalysts and bases such as potassium carbonate or sodium hydroxide. The reaction is carried out in solvents like toluene or ethanol under mild conditions .
Major Products
The major products formed from the reactions involving this compound are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学研究应用
Dimethyl (2,4,6-triisopropylphenyl)boronate has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is utilized in the development of biologically active molecules and drug candidates.
Industry: This compound is used in the production of advanced materials and polymers.
作用机制
The mechanism of action of Dimethyl (2,4,6-triisopropylphenyl)boronate in Suzuki-Miyaura coupling involves the transmetalation step, where the boronate transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of the desired biaryl product . The molecular targets and pathways involved include the palladium catalyst and the boronate ester functional group .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- 2,4,6-Trimethylphenylboronic acid
- 2,4,6-Triisopropylphenylboronic acid
Uniqueness
Dimethyl (2,4,6-triisopropylphenyl)boronate is unique due to its high stability and functional group tolerance, which makes it particularly effective in Suzuki-Miyaura coupling reactions. Its bulky isopropyl groups provide steric protection, enhancing its reactivity and selectivity compared to other boronic acids .
属性
IUPAC Name |
dimethoxy-[2,4,6-tri(propan-2-yl)phenyl]borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29BO2/c1-11(2)14-9-15(12(3)4)17(18(19-7)20-8)16(10-14)13(5)6/h9-13H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQWDHHDTSORLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1C(C)C)C(C)C)C(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448949 | |
| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145434-22-6 | |
| Record name | Dimethyl [2,4,6-tri(propan-2-yl)phenyl]boronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


